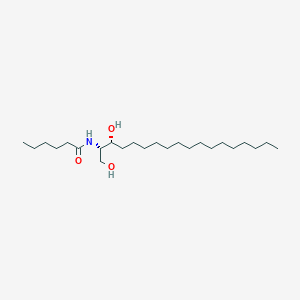

N-Hexanoyldihydrosphingosine

Description

Properties

IUPAC Name |

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H49NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h22-23,26-27H,3-21H2,1-2H3,(H,25,28)/t22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMHYWBWYSPQMM-XZOQPEGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H49NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585109 | |

| Record name | N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171039-13-7 | |

| Record name | N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Hexanoyldihydrosphingosine: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hexanoyldihydrosphingosine, also known as C6-dihydroceramide, is a synthetic, cell-permeable short-chain analog of dihydroceramide. It serves as a valuable tool for investigating the biological roles of ceramides (B1148491) and their dihydro- counterparts in cellular processes. This technical guide provides an in-depth overview of the known biological activities of N-Hexanoyldihydrosphingosine, with a focus on its roles in inducing apoptosis, mediating cell cycle arrest, and its potential as a ceramide synthase inhibitor. This document summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways to support further research and drug development efforts in oncology and beyond.

Introduction

Sphingolipids are a class of lipids that are integral components of eukaryotic cell membranes and play critical roles as signaling molecules in a variety of cellular processes, including proliferation, differentiation, senescence, and apoptosis. Dihydroceramides are precursors in the de novo synthesis of ceramides and other complex sphingolipids. N-Hexanoyldihydrosphingosine, by mimicking endogenous dihydroceramides, allows for the direct investigation of their downstream effects, bypassing the initial steps of the sphingolipid biosynthetic pathway. Its short acyl chain enhances its solubility and cell permeability, making it a widely used experimental tool. This guide will explore the key biological activities of N-Hexanoyldihydrosphingosine, providing researchers with a comprehensive resource.

Core Biological Activities

N-Hexanoyldihydrosphingosine has been demonstrated to exert several key biological effects on cells, primarily revolving around the induction of programmed cell death and the inhibition of cell proliferation.

Induction of Apoptosis

A primary and well-documented biological activity of N-Hexanoyldihydrosphingosine is the induction of apoptosis in various cancer cell lines. This pro-apoptotic effect is a key area of interest for its potential therapeutic applications.

The cytotoxic and pro-apoptotic effects of N-Hexanoyldihydrosphingosine (C6-dihydroceramide) have been quantified in several studies. The half-maximal inhibitory concentration (IC50) and effective concentrations (EC50) vary depending on the cell line and the duration of treatment.

| Cell Line | Compound | Parameter | Value | Treatment Duration | Reference |

| K562 (Chronic Myelogenous Leukemia) | C6-ceramide | EC50 | 27.90 µM | Not Specified | [1] |

| C6 (Rat Glioma) | C6-ceramide | IC50 | Not explicitly stated, but >90% cell death observed | Short-term | [2] |

| MDA-MB-231 (Breast Cancer) | C6-ceramide | IC50 | 5-10 µM | Not Specified | [3] |

| MCF-7 (Breast Cancer) | C6-ceramide | IC50 | 5-10 µM | Not Specified | [3] |

| SK-BR-3 (Breast Cancer) | C6-ceramide | IC50 | 5-10 µM | Not Specified | [3] |

| HTB12 (Astrocytoma Grade 4) | C6-ceramide | Near IC50 | 1 µg/mL | 48 hours | [4] |

| HN9.10e (Embryonic Hippocampal) | C6-ceramide | High Dose | 13 µM | 24 and 48 hours | [5] |

Cell Cycle Arrest

In addition to inducing apoptosis, N-Hexanoyldihydrosphingosine can cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. This activity contributes to its overall anti-proliferative effects. Studies have shown that phytosphingosine, a related sphingolipid, can induce an increase in the percentage of cells in the S and G2/M phases of the cell cycle, with a corresponding decrease in the G1 phase population[6]. While specific quantitative data for N-Hexanoyldihydrosphingosine's effect on cell cycle phases is less commonly reported in terms of IC50 values, its ability to induce G1-phase arrest at lower concentrations has been noted[7].

Inhibition of Ceramide Synthase

Signaling Pathways

The biological activities of N-Hexanoyldihydrosphingosine are mediated through its interaction with and modulation of specific intracellular signaling pathways.

Intrinsic Apoptosis Pathway

N-Hexanoyldihydrosphingosine primarily induces apoptosis through the intrinsic or mitochondrial pathway. This pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.

Caption: Intrinsic apoptosis pathway induced by N-Hexanoyldihydrosphingosine.

Key events in this pathway include:

-

Modulation of Bcl-2 Family Proteins: N-Hexanoyldihydrosphingosine can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis. It has been shown to increase the Bax:Bcl-2 ratio[3].

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax:Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane.

-

Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

-

Caspase Activation: The apoptosome recruits and activates pro-caspase-9, which in turn cleaves and activates effector caspases, such as caspase-3. Activated caspase-3 then cleaves a variety of cellular substrates, including PARP, leading to the execution of apoptosis[4].

Cell Cycle Regulation

N-Hexanoyldihydrosphingosine can induce cell cycle arrest, primarily at the G1/S transition. This is often associated with the modulation of key cell cycle regulatory proteins.

Caption: G1/S cell cycle arrest mediated by N-Hexanoyldihydrosphingosine.

The mechanism of cell cycle arrest often involves:

-

Downregulation of G1 Cyclins and CDKs: N-Hexanoyldihydrosphingosine can lead to a decrease in the expression or activity of G1-phase cyclins (e.g., Cyclin D1) and their associated cyclin-dependent kinases (CDKs), such as CDK4 and CDK6[7].

-

Hypophosphorylation of Retinoblastoma Protein (Rb): The inhibition of Cyclin D1/CDK4/6 activity results in the hypophosphorylation of the retinoblastoma protein (Rb).

-

Sequestration of E2F Transcription Factors: Hypophosphorylated Rb binds to and sequesters E2F transcription factors, preventing them from activating the transcription of genes required for S-phase entry.

Autophagy

Some studies suggest that dihydroceramides and dihydrosphingosine can induce autophagy. Autophagy is a catabolic process involving the degradation of cellular components via lysosomes. It can act as a pro-survival mechanism under certain cellular stresses, but can also lead to a form of programmed cell death known as autophagic cell death. The precise signaling pathways by which N-Hexanoyldihydrosphingosine induces autophagy are still under investigation but may involve the modulation of key autophagy-related proteins (ATGs).

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of N-Hexanoyldihydrosphingosine's biological activity.

Cell Viability and Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the percentage of cells undergoing apoptosis following treatment with N-Hexanoyldihydrosphingosine.

-

Materials:

-

Cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium

-

N-Hexanoyldihydrosphingosine (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that allows for approximately 70-80% confluency at the time of treatment.

-

Treatment: Treat cells with various concentrations of N-Hexanoyldihydrosphingosine (e.g., 0, 5, 10, 20 µM) for a specified duration (e.g., 24, 48 hours). Include a vehicle control (DMSO).

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Caption: Experimental workflow for apoptosis analysis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with N-Hexanoyldihydrosphingosine.

-

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

N-Hexanoyldihydrosphingosine (stock solution in DMSO)

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis assay protocol.

-

Cell Harvesting: Harvest cells as described previously.

-

Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and wash the pellet twice with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry.

-

-

Data Interpretation: The DNA content of the cells is measured. A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Ceramide Synthase Activity Assay

This in vitro assay measures the activity of ceramide synthases using a fluorescent substrate.

-

Materials:

-

Cell or tissue homogenates (source of ceramide synthases)

-

NBD-sphinganine (fluorescent substrate)

-

Fatty acyl-CoA (e.g., palmitoyl-CoA)

-

Assay buffer

-

N-Hexanoyldihydrosphingosine (as a potential inhibitor)

-

Chloroform/methanol (2:1, v/v)

-

Thin-layer chromatography (TLC) plate or HPLC system with a fluorescence detector

-

-

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the cell/tissue homogenate, assay buffer, and NBD-sphinganine. To test for inhibition, pre-incubate the homogenate with N-Hexanoyldihydrosphingosine.

-

Initiate Reaction: Start the reaction by adding the fatty acyl-CoA.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding chloroform/methanol.

-

Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

-

Analysis: Dry the lipid extract under nitrogen and resuspend in a small volume of solvent. Spot the sample on a TLC plate and develop it with an appropriate solvent system. Alternatively, analyze the sample by HPLC with fluorescence detection.

-

Quantification: Visualize the fluorescent NBD-ceramide product on the TLC plate under UV light or quantify the peak area from the HPLC chromatogram.

-

Conclusion

N-Hexanoyldihydrosphingosine is a potent bioactive lipid that exerts significant anti-proliferative and pro-apoptotic effects on cancer cells. Its ability to induce apoptosis via the intrinsic pathway, cause cell cycle arrest, and potentially inhibit ceramide synthases makes it an invaluable tool for cancer research. The detailed protocols and pathway diagrams provided in this technical guide are intended to facilitate further investigation into the mechanisms of action of N-Hexanoyldihydrosphingosine and to aid in the development of novel therapeutic strategies that target sphingolipid metabolism. Further research is warranted to fully elucidate its role in autophagy and to identify its specific molecular targets within the cell.

References

- 1. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycosylation of ceramide synthase 6 is required for its activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. avantiresearch.com [avantiresearch.com]

- 5. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of autophagy reveals the role of ATG9 and ATG2 in autophagosome formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of cdk2, cyclin D1, p16INK4a, p21WAF and p27Kip1 expression in endothelial cells by TNF/IFN gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of autophagy reveals the role of ATG9 and ATG2 in autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]

N-Hexanoyldihydrosphingosine: An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Hexanoyldihydrosphingosine (C6-DHS), a synthetic short-chain analog of dihydroceramide (B1258172), has emerged as a valuable tool in cell biology and a potential therapeutic agent, primarily due to its ability to modulate critical cellular processes. This technical guide provides a comprehensive overview of the core mechanism of action of C6-DHS, focusing on its role in inducing apoptosis, its interplay with ceramide metabolism, and its influence on key signaling pathways. This document synthesizes findings from multiple studies to present a detailed understanding for researchers, scientists, and professionals in drug development. We will delve into the intricate signaling cascades initiated by C6-DHS, present quantitative data in a structured format, and provide detailed experimental protocols for key assays.

Introduction to N-Hexanoyldihydrosphingosine

N-Hexanoyldihydrosphingosine is a cell-permeable short-chain dihydroceramide. Unlike its unsaturated counterpart, N-hexanoylsphingosine (C6-ceramide), C6-DHS lacks the 4,5-trans double bond in the sphingoid backbone. This structural difference can influence its metabolic fate and biological activity. Due to its short acyl chain, C6-DHS readily integrates into cellular membranes, where it can mimic the effects of endogenous ceramides (B1148491) and influence a variety of cellular functions.

Core Mechanism of Action: Induction of Apoptosis

A primary and well-documented effect of N-Hexanoyldihydrosphingosine and related short-chain ceramides is the induction of apoptosis, or programmed cell death, in various cancer cell lines.[1][2] This pro-apoptotic activity is central to its potential as an anti-cancer agent.

Intrinsic Apoptotic Pathway

Evidence suggests that C6-DHS and its analogs primarily trigger the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is characterized by the following key events:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): C6-DHS is believed to directly or indirectly induce MOMP, leading to the release of pro-apoptotic factors from the mitochondrial intermembrane space.

-

Cytochrome c Release: Following MOMP, cytochrome c is released into the cytosol.

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome.

-

Caspase Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases such as caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: "Intrinsic Apoptotic Pathway Induced by N-Hexanoyldihydrosphingosine."

Interplay with Ceramide Metabolism

Exogenously supplied N-Hexanoyldihydrosphingosine can be metabolized within the cell, influencing the levels of endogenous sphingolipids and contributing to its biological effects.

Conversion to Dihydroceramide and Ceramide

C6-DHS can be acylated by ceramide synthases (CerS) to form longer-chain dihydroceramides. Furthermore, dihydroceramide desaturase 1 (DES1) can introduce a double bond into the sphingoid backbone of dihydroceramides to produce ceramides. The accumulation of endogenous long-chain ceramides is a critical event in the induction of apoptosis by various stimuli.

The "Sphingolipid Rheostat"

The balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P) is often referred to as the "sphingolipid rheostat." By increasing the intracellular pool of dihydroceramides and subsequently ceramides, C6-DHS can shift this balance towards apoptosis.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

} caption: "Metabolic Fate and Influence on the Sphingolipid Rheostat."

Modulation of Key Signaling Pathways

N-Hexanoyldihydrosphingosine and its metabolites can influence the activity of several key signaling proteins, further contributing to its mechanism of action.

Protein Kinase C (PKC)

Sphingosine (B13886), a metabolite of ceramide, is a known inhibitor of Protein Kinase C (PKC).[3] By increasing the intracellular pool of sphingolipids that can be converted to sphingosine, C6-DHS may indirectly lead to the inhibition of PKC activity. PKC isoforms have diverse roles in cell proliferation, survival, and differentiation, and their inhibition can contribute to the anti-cancer effects of C6-DHS.

Sphingosine Kinase (SphK)

N,N-dimethylsphingosine (DMS), a derivative of sphingosine, is a potent inhibitor of sphingosine kinase (SphK), the enzyme that produces the pro-survival molecule S1P.[2] While the direct effect of C6-DHS on SphK is not fully elucidated, its influence on the sphingolipid pool suggests a potential for indirect modulation of SphK activity.

Other Cellular Effects

Cell Cycle Arrest

In addition to apoptosis, N-Hexanoyldihydrosphingosine can induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. This effect is often observed at the G1/S or G2/M checkpoints and is a common mechanism of action for many anti-cancer agents.

Autophagy

The relationship between ceramides and autophagy is complex and context-dependent. In some instances, the accumulation of ceramides can induce autophagy, a cellular process of self-digestion that can either promote cell survival or contribute to cell death.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of N-Hexanoyldihydrosphingosine and related short-chain ceramides.

Table 1: Apoptotic Induction by Short-Chain Ceramides

| Cell Line | Compound | Concentration (µM) | Incubation Time (h) | % Apoptosis (vs. Control) | Reference |

| Human Astrocytoma | C6-Ceramide | 10 | 24 | ~45% | [1] |

| A549 (Lung Cancer) | DMS | 20 | 48 | ~60% | [2] |

Table 2: Effect on Ceramide Levels

| Cell Line | Treatment | Fold Increase in Ceramide | Reference |

| CHP-100 (Neuroepithelioma) | N-hexanoylsphingosine | Not specified, but accumulation observed | [4] |

| Various Cancer Cells | Doxorubicin (induces ceramide) | Varies | [4] |

Table 3: Inhibition of Kinase Activity

| Kinase | Inhibitor | IC50 (µM) | Reference |

| Protein Kinase C | Sphingosine | ~1-10 (in vitro) | [3] |

| Sphingosine Kinase 1 | DMS | ~5 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the mechanism of action of N-Hexanoyldihydrosphingosine.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with N-Hexanoyldihydrosphingosine.

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent dye that can only enter cells with a compromised cell membrane, a characteristic of late apoptotic and necrotic cells.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells at a density of 1 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight.

-

Treat cells with the desired concentrations of N-Hexanoyldihydrosphingosine (e.g., 10, 20, 50 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization and collect them in a microcentrifuge tube.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use FITC signal (FL1) to detect Annexin V-positive cells and PI signal (FL2 or FL3) to detect PI-positive cells.

-

Four populations of cells will be distinguishable:

-

Live cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

-

Quantification of Intracellular Ceramide Levels by LC-MS/MS

Objective: To measure the changes in intracellular ceramide levels after treatment with N-Hexanoyldihydrosphingosine.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of lipids. It allows for the separation of different ceramide species based on their acyl chain length and the precise measurement of their abundance.

Protocol:

-

Cell Culture and Treatment:

-

Grow cells to 80-90% confluency in a suitable culture dish.

-

Treat cells with N-Hexanoyldihydrosphingosine and a vehicle control for the desired time.

-

-

Lipid Extraction:

-

Wash cells with ice-cold PBS and scrape them into a glass tube.

-

Perform a Bligh-Dyer lipid extraction using a mixture of chloroform, methanol, and water.

-

The lower organic phase containing the lipids is collected.

-

-

LC-MS/MS Analysis:

-

Dry the lipid extract under a stream of nitrogen and reconstitute it in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample into a liquid chromatograph coupled to a tandem mass spectrometer.

-

Use a C18 reverse-phase column for the separation of ceramide species.

-

Employ electrospray ionization (ESI) in the positive ion mode for detection.

-

Use multiple reaction monitoring (MRM) to specifically detect and quantify different ceramide species based on their precursor and product ion masses.

-

Quantify the ceramide levels by comparing the peak areas to those of known amounts of internal standards (e.g., C17-ceramide).

-

In Vitro Protein Kinase C (PKC) Activity Assay

Objective: To determine the direct inhibitory effect of sphingosine (a metabolite of C6-DHS) on PKC activity.

Principle: This assay measures the phosphorylation of a specific PKC substrate by purified PKC enzyme in the presence or absence of the inhibitor. The amount of phosphorylation is typically measured using radiolabeled ATP (γ-³²P-ATP) or a fluorescence-based method.

Protocol (Radiometric):

-

Reaction Setup:

-

In a microcentrifuge tube, combine a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂), phosphatidylserine/diacylglycerol vesicles (as cofactors), and the PKC substrate (e.g., histone H1 or a specific peptide substrate).

-

Add varying concentrations of sphingosine or a vehicle control.

-

Pre-incubate at 30°C for 5 minutes.

-

-

Initiation of Reaction:

-

Start the reaction by adding γ-³²P-ATP.

-

Incubate at 30°C for 10-15 minutes.

-

-

Stopping the Reaction and Detection:

-

Stop the reaction by adding a stop solution (e.g., ice-cold trichloroacetic acid).

-

Spot the reaction mixture onto P81 phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated γ-³²P-ATP.

-

Measure the radioactivity on the paper using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of PKC inhibition for each concentration of sphingosine compared to the vehicle control.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Conclusion

N-Hexanoyldihydrosphingosine is a potent modulator of cellular function with a primary mechanism of action centered on the induction of apoptosis via the intrinsic pathway. Its ability to be metabolized to dihydroceramides and ceramides allows it to influence the critical balance of the sphingolipid rheostat, pushing cells towards a pro-death fate. Furthermore, its indirect effects on key signaling molecules like Protein Kinase C and the sphingosine kinase pathway contribute to its overall biological activity. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of N-Hexanoyldihydrosphingosine and to explore its therapeutic potential in diseases such as cancer. A thorough understanding of its mode of action is crucial for the rational design and development of novel therapeutics targeting sphingolipid metabolism.

References

- 1. C-6 Ceramide Induces p53 Dependent Apoptosis in Human Astrocytoma Grade4 (Glioblastoma Multiforme) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingosine reverses growth inhibition caused by activation of protein kinase C in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

N-Hexanoyldihydrosphingosine: A Deep Dive into its Cellular Functions and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hexanoyldihydrosphingosine (C6-DHS), a short-chain analog of dihydroceramide (B1258172), has emerged as a critical bioactive sphingolipid involved in a multitude of cellular processes. Once considered merely an inert precursor to ceramide, recent research has unveiled its distinct and potent roles in regulating cell fate. This technical guide provides a comprehensive overview of the cellular functions of C6-DHS, with a focus on its impact on apoptosis, cell cycle progression, and autophagy. We present a synthesis of current knowledge, including quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Cellular Functions of N-Hexanoyldihydrosphingosine

N-Hexanoyldihydrosphingosine exerts its biological effects primarily through the modulation of intracellular levels of dihydroceramides. This is often achieved by inhibiting the enzyme dihydroceramide desaturase 1 (DES1), which is responsible for converting dihydroceramides to ceramides. The resulting accumulation of dihydroceramides, including C6-DHS, triggers a cascade of cellular responses.

Autophagy

One of the most well-established functions of N-Hexanoyldihydrosphingosine and other dihydroceramides is the induction of autophagy, a cellular process of "self-eating" that is crucial for cellular homeostasis and stress response. Dihydroceramide accumulation has been shown to promote the formation of autophagosomes.[1] This process is often linked to the inhibition of the mTOR signaling pathway, a central regulator of cell growth and autophagy.

Cell Cycle Arrest

Accumulation of dihydroceramides, including that induced by C6-DHS, has been demonstrated to cause a cell cycle arrest, primarily at the G0/G1 phase.[2] This cytostatic effect is often preceded by the induction of Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR).

Apoptosis

The role of N-Hexanoyldihydrosphingosine in apoptosis is more complex and appears to be context-dependent. While its analog, N-hexanoyl-sphingosine (C6-ceramide), is a potent inducer of apoptosis, C6-DHS has been shown to be less effective and may even counteract ceramide-induced apoptosis. This inhibitory effect is thought to be mediated by the prevention of ceramide channel formation in the outer mitochondrial membrane, a critical step in the intrinsic apoptotic pathway.

Quantitative Data on the Cellular Effects of N-Hexanoyldihydrosphingosine and Analogs

The following tables summarize quantitative data from various studies on the effects of C6-DHS and its more commonly studied analog, C6-ceramide. It is important to note that direct quantitative data for C6-DHS is less abundant in the literature compared to C6-ceramide.

Table 1: Cytotoxicity (IC50) of C6-Ceramide in Various Cancer Cell Lines

| Cell Line | Cancer Type | C6-Ceramide IC50 (µM) | Exposure Time (h) |

| C6 | Glioma | 4.33 ± 1.04 | 24 |

| A549 | Lung Cancer | 10.67 ± 1.53 | 24 |

| HCT-116 | Colon Cancer | Not specified | Not specified |

| Hep-G2 | Hepatocellular Carcinoma | Not specified | Not specified |

| MCF-7 | Breast Cancer | Not specified | Not specified |

Data for C6 and A549 cells from a study on related compounds, with C6-ceramide data provided for context.[3] Specific IC50 values for C6-ceramide in HCT-116, Hep-G2, and MCF-7 cells require further targeted studies for direct comparison.

Table 2: Effect of C6-Ceramide on Cell Cycle Distribution in HN9.10e Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | Not specified | Not specified | Not specified |

| 0.1 µM C6-Ceramide | Not specified | Not specified | Not specified |

| 13 µM C6-Ceramide | Not specified | Not specified | Not specified |

A study on HN9.10e cells indicated no significant change in cell cycle progression with 0.1 µM and 13 µM C6-Ceramide treatment compared to control.[2][4]

Table 3: Effect of C6-Ceramide on Cell Viability in HN9.10e Cells

| Treatment | Cell Viability (% of Control) at 24h | Cell Viability (% of Control) at 48h |

| 0.1 µM C6-Ceramide | ~100% | ~100% |

| 13 µM C6-Ceramide | ~120% | ~110% |

Data represents the mean ± SD of 3 independent experiments.[2]

Signaling Pathways Modulated by N-Hexanoyldihydrosphingosine

The cellular effects of C6-DHS are mediated by its influence on several key signaling pathways.

Autophagy Signaling Pathway

Accumulation of dihydroceramides, including C6-DHS, is a known trigger for autophagy.[5] This process is intricately linked to the inhibition of the mTOR pathway and the activation of the ULK1 complex, which initiates the formation of the phagophore.

Cell Cycle Arrest Signaling Pathway

The induction of G0/G1 cell cycle arrest by dihydroceramides is often mediated by the activation of ER stress and the UPR. This can lead to the modulation of key cell cycle regulators.

Apoptosis Signaling Pathway (Context-Dependent)

While C6-ceramide is a known apoptosis inducer, C6-DHS may have a more nuanced role, potentially inhibiting ceramide-mediated apoptosis. The canonical ceramide-induced apoptosis pathway involves the formation of ceramide channels in the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular functions of N-Hexanoyldihydrosphingosine.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of N-Hexanoyldihydrosphingosine on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, which is proportional to the number of viable cells.

Protocol:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Prepare a stock solution of N-Hexanoyldihydrosphingosine in a suitable solvent (e.g., DMSO or ethanol).

-

Treat the cells with various concentrations of C6-DHS for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control.

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

Cell Cycle Analysis (Flow Cytometry)

Objective: To analyze the effect of N-Hexanoyldihydrosphingosine on cell cycle distribution.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. Flow cytometry is used to measure the fluorescence intensity of a large population of cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

-

Seed cells in 6-well plates and treat with N-Hexanoyldihydrosphingosine at the desired concentrations for the specified time.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in cold 70% ethanol (B145695) and store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.[4]

Autophagy Detection (LC3-II Western Blot)

Objective: To detect the induction of autophagy by N-Hexanoyldihydrosphingosine by monitoring the conversion of LC3-I to LC3-II.

Principle: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a reliable marker for autophagy. During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine (B1630911) to form LC3-II, which is recruited to autophagosomal membranes. The amount of LC3-II is correlated with the number of autophagosomes. Western blotting can be used to detect the conversion of LC3-I to the faster-migrating LC3-II.

Protocol:

-

Treat cells with N-Hexanoyldihydrosphingosine. It is recommended to include a positive control (e.g., starvation or rapamycin (B549165) treatment) and a negative control (vehicle). To measure autophagic flux, also include a condition with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) in combination with C6-DHS.

-

Lyse the cells in RIPA buffer or other suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against LC3.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities of LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or an increase in LC3-II levels in the presence of a lysosomal inhibitor indicates an induction of autophagy.

Apoptosis Assay (Caspase-3 Activity)

Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis, in response to N-Hexanoyldihydrosphingosine treatment.

Principle: This assay utilizes a synthetic peptide substrate that contains the caspase-3 recognition sequence (DEVD) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (e.g., 7-amino-4-methylcoumarin, AMC) reporter molecule. Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified by spectrophotometry or fluorometry.

Protocol (Colorimetric):

-

Treat cells with N-Hexanoyldihydrosphingosine. Include positive (e.g., staurosporine) and negative controls.

-

Lyse the cells and collect the supernatant.

-

Determine the protein concentration of the cell lysates.

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm.

-

Calculate the caspase-3 activity relative to the control.[6]

Mitochondrial Membrane Potential Assay (JC-1 Assay)

Objective: To assess changes in the mitochondrial membrane potential (ΔΨm) in response to N-Hexanoyldihydrosphingosine.

Principle: JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.[7]

Protocol:

-

Treat cells with N-Hexanoyldihydrosphingosine. Include a positive control for mitochondrial depolarization (e.g., CCCP).

-

Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.

-

Wash the cells with assay buffer.

-

Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader.

-

Measure the fluorescence intensity at both the red (aggregates) and green (monomers) emission wavelengths.

-

Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Conclusion

N-Hexanoyldihydrosphingosine is a bioactive sphingolipid with distinct cellular functions that are increasingly being recognized. Its ability to induce autophagy and cell cycle arrest positions it as a molecule of interest for further investigation in the context of cancer and other diseases characterized by aberrant cell proliferation. While its role in apoptosis is more complex and may be inhibitory, this property could also be of therapeutic interest in certain contexts. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further explore the multifaceted roles of N-Hexanoyldihydrosphingosine and its potential as a therapeutic agent. Further research is warranted to generate more comprehensive quantitative data on the specific effects of C6-DHS in various cellular models.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. High Dose C6 Ceramide-Induced Response in Embryonic Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceramide-induced autophagy: To junk or to protect cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. JC-1 Experiment Common Questions and Solutions [elabscience.com]

N-Hexanoyldihydrosphingosine: A Technical Guide to its Role in Sphingolipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hexanoyldihydrosphingosine, also known as C6-dihydroceramide, is a synthetic, short-chain dihydroceramide (B1258172) that plays a crucial role as an intermediate in the de novo synthesis of sphingolipids. Dihydroceramides, once considered inert precursors to their unsaturated counterparts, ceramides, are now recognized as bioactive lipids with distinct cellular functions. This technical guide provides an in-depth overview of N-Hexanoyldihydrosphingosine's position in sphingolipid metabolism, its involvement in cellular signaling, and detailed methodologies for its study. The cell-permeable nature of N-Hexanoyldihydrosphingosine makes it a valuable tool for investigating the complex roles of dihydroceramides in cellular processes such as apoptosis and autophagy.

Core Concepts in Sphingolipid Metabolism

Sphingolipid metabolism is a complex network of biosynthetic and catabolic pathways that produce a diverse array of bioactive lipids. These lipids are integral components of cellular membranes and are key regulators of signal transduction. The metabolism of sphingolipids can be broadly divided into two main pathways: the de novo synthesis pathway and the salvage pathway.

De Novo Synthesis Pathway

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[1] A series of enzymatic reactions leads to the formation of dihydrosphingosine (also known as sphinganine). Dihydrosphingosine is then acylated by a family of six ceramide synthases (CerS) to form dihydroceramides.[2] Each CerS exhibits specificity for fatty acyl-CoAs of different chain lengths.[3] N-Hexanoyldihydrosphingosine is formed when hexanoyl-CoA is used as the substrate. Dihydroceramides are subsequently desaturated by dihydroceramide desaturase (DES) to form ceramides.[2]

The Salvage Pathway

The salvage pathway provides a mechanism for the cell to recycle sphingosine, which is generated from the breakdown of complex sphingolipids. Sphingosine can be re-acylated by ceramide synthases to form ceramide directly. This pathway is a critical regulator of the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate.

Quantitative Data on Dihydroceramides and Related Compounds

While specific quantitative data for N-Hexanoyldihydrosphingosine is limited in the literature, data for its downstream product, C6-ceramide, and for the general class of dihydroceramides provide valuable insights into its potential biological activities.

Table 1: Cytotoxicity of C6-Ceramide in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |

| A549 | Lung Carcinoma | 35 | 72 | MTT |

| MCF7 | Breast Adenocarcinoma | 12 | 24 | Trypan Blue Exclusion |

| MDA-MB-231 | Breast Adenocarcinoma | 5-10 | Not Specified | Not Specified |

| SK-BR-3 | Breast Adenocarcinoma | Moderately Cytotoxic | Not Specified | Not Specified |

| MyLa | Cutaneous T Cell Lymphoma | ~25 | 24 | MTS |

| HuT78 | Cutaneous T Cell Lymphoma | ~25 | 24 | MTS |

Note: The data presented for C6-Ceramide is intended to serve as a proxy for the potential effects of N-Hexanoyldihydrosphingosine, its immediate precursor. The cytotoxicity of N-Hexanoyldihydrosphingosine itself may vary.

Table 2: Kinetic Parameters of Dihydroceramide Desaturase with a Short-Chain Substrate

| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/g protein) |

| N-Octanoyldihydrosphingosine (C8-dhCer) | Rat Liver Microsomes | 1.92 ± 0.36 | 3.16 ± 0.24 |

This data, using a C8 substrate, provides an estimation of the kinetic parameters for the desaturation of short-chain dihydroceramides like N-Hexanoyldihydrosphingosine.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic and signaling pathways involving N-Hexanoyldihydrosphingosine, as well as a typical experimental workflow for its study.

De Novo Sphingolipid Synthesis Pathway

Caption: De Novo synthesis of sphingolipids in the ER.

Sphingolipid Salvage Pathway

Caption: The sphingolipid salvage pathway recycles sphingosine.

Dihydroceramide-Mediated Autophagy Signaling

Caption: Proposed signaling pathway for dihydroceramide-induced autophagy.

Experimental Workflow for Studying N-Hexanoyldihydrosphingosine Effects

Caption: A typical workflow for investigating N-Hexanoyldihydrosphingosine.

Experimental Protocols

Protocol 1: In Vitro Ceramide Synthase Activity Assay

This protocol is adapted from established methods and can be used to determine the activity of ceramide synthases with N-Hexanoyldihydrosphingosine as a precursor.

Materials:

-

Cell or tissue homogenates (as enzyme source)

-

Reaction Buffer: 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA

-

Dihydrosphingosine (substrate)

-

Hexanoyl-CoA (substrate)

-

Radiolabeled tracer (e.g., [3H]dihydrosphingosine) or fluorescently labeled substrate

-

Stop Solution: Chloroform/Methanol (2:1, v/v)

-

TLC plates and developing solvent

Procedure:

-

Prepare cell or tissue homogenates in a suitable lysis buffer.

-

Set up the reaction mixture containing the reaction buffer, a defined amount of homogenate protein, dihydrosphingosine, and the radiolabeled or fluorescent tracer.

-

Initiate the reaction by adding Hexanoyl-CoA.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution.

-

Extract the lipids.

-

Separate the lipids by thin-layer chromatography (TLC).

-

Quantify the amount of radiolabeled or fluorescent N-Hexanoyldihydrosphingosine formed using a phosphorimager or fluorescence scanner.

Protocol 2: Quantification of Cellular N-Hexanoyldihydrosphingosine by LC-MS/MS

This protocol outlines the steps for the accurate quantification of N-Hexanoyldihydrosphingosine from cell lysates.

Materials:

-

Cultured cells treated with or without experimental compounds

-

Internal Standard: A stable isotope-labeled analog of N-Hexanoyldihydrosphingosine (e.g., D7-N-Hexanoyldihydrosphingosine)

-

Lipid Extraction Solvents: Chloroform, Methanol, Water

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Harvest and wash the cultured cells.

-

Add the internal standard to the cell pellet.

-

Perform a Bligh-Dyer lipid extraction using a mixture of chloroform, methanol, and water.

-

Collect the organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system.

-

Separate the lipids using a gradient elution on the C18 column.

-

Detect and quantify N-Hexanoyldihydrosphingosine and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

-

Calculate the concentration of N-Hexanoyldihydrosphingosine in the sample by comparing its peak area to that of the internal standard.

Protocol 3: Cell Viability Assay (MTT)

This protocol describes a common method to assess the cytotoxic effects of N-Hexanoyldihydrosphingosine on cultured cells.

Materials:

-

Cultured cells

-

N-Hexanoyldihydrosphingosine stock solution (e.g., in DMSO)

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of N-Hexanoyldihydrosphingosine in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of N-Hexanoyldihydrosphingosine. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

N-Hexanoyldihydrosphingosine is a valuable molecular tool for probing the intricate world of sphingolipid metabolism and signaling. As a cell-permeable precursor to dihydroceramides and ceramides, it allows for the targeted investigation of the de novo synthesis pathway and the downstream effects of its metabolites. While more research is needed to fully elucidate the specific roles of N-Hexanoyldihydrosphingosine, the methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore its potential in various physiological and pathological contexts. The continued investigation into the bioactivity of dihydroceramides promises to uncover novel therapeutic targets for a range of diseases.

References

- 1. C6 Ceramide (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. metabolon.com [metabolon.com]

- 3. Structural basis of the mechanism and inhibition of a human ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]

The Role of N-Hexanoyldihydrosphingosine in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hexanoyldihydrosphingosine (C6-DHS), a synthetic, cell-permeable short-chain analog of dihydroceramide, has emerged as a potent inducer of apoptosis in a variety of cancer cell lines. As a member of the sphingolipid family, it mimics the actions of endogenous ceramides, which are critical second messengers in cellular stress responses leading to programmed cell death. This technical guide provides an in-depth overview of the mechanisms, signaling pathways, and experimental methodologies related to C6-DHS-induced apoptosis, designed to be a valuable resource for researchers in oncology and drug development.

Signaling Pathways of N-Hexanoyldihydrosphingosine-Induced Apoptosis

N-Hexanoyldihydrosphingosine primarily triggers the intrinsic or mitochondrial pathway of apoptosis. This pathway is a central regulator of programmed cell death and is orchestrated by the B-cell lymphoma 2 (Bcl-2) family of proteins.

The Intrinsic (Mitochondrial) Apoptotic Pathway

The engagement of the intrinsic pathway by C6-DHS involves a series of coordinated molecular events culminating in the activation of executioner caspases and the dismantling of the cell.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): C6-DHS promotes the permeabilization of the outer mitochondrial membrane. This is a critical "point of no return" in the apoptotic process.

-

Role of Bcl-2 Family Proteins: The Bcl-2 family of proteins are key regulators of MOMP. C6-DHS has been shown to alter the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of this family. Specifically, it can lead to an increased Bax/Bcl-2 ratio, favoring apoptosis[1][2][3][4]. This increased ratio facilitates the oligomerization of Bax and Bak, forming pores in the mitochondrial outer membrane.

-

Cytochrome c Release: The formation of these pores leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1) and pro-caspase-9, forming a complex known as the apoptosome. This complex facilitates the auto-activation of caspase-9, an initiator caspase.

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.

-

Substrate Cleavage and Cell Death: These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

The following diagram illustrates the core signaling cascade initiated by N-Hexanoyldihydrosphingosine.

Quantitative Data on N-Hexanoyldihydrosphingosine-Induced Apoptosis

The following tables summarize quantitative data from various studies investigating the apoptotic effects of C6-DHS (often reported as C6-ceramide) on different cancer cell lines.

Table 1: Cytotoxicity of C6-Ceramide in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Reference |

| MyLa | Cutaneous T-cell Lymphoma | ~20 | 24 | [5] |

| HuT78 | Cutaneous T-cell Lymphoma | ~25 | 24 | [5] |

| NGP | Neuroblastoma | ~12 | Not Specified | [6] |

| SH-SY-5Y | Neuroblastoma | ~12 | Not Specified | [6] |

| SK-N-AS | Neuroblastoma | ~12 | Not Specified | [6] |

Table 2: Induction of Apoptosis by C6-Ceramide

| Cell Line | C6-Ceramide Conc. (µM) | Treatment Duration (h) | Percentage of Apoptotic Cells (%) | Reference |

| A549/CR | Not Specified | Not Specified | 11.47 | [7] |

| H460/CR | Not Specified | Not Specified | 12.95 | [7] |

| IM-FEN | 25 (C6-ceramide) | 6-12 | Significant increase in Caspase 3/7 activity | [8] |

Table 3: Effects of C6-Ceramide on Apoptotic Protein Expression

| Cell Line | C6-Ceramide Conc. (µM) | Treatment Duration (h) | Effect on Bax/Bcl-2 Ratio | Reference |

| U87MG | 25 | 24 | 121% increase | [1] |

| U87MG | 50 | 24 | 249% increase | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study C6-DHS-induced apoptosis.

Cell Culture and Treatment

1. Cell Lines and Culture Conditions:

-

Cell Lines: A variety of cancer cell lines can be used, such as U87MG (glioblastoma), MyLa, HuT78 (cutaneous T-cell lymphoma), A549 (lung carcinoma), and H460 (large cell lung cancer).

-

Culture Medium: The choice of medium depends on the cell line. For example, Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 IU/mL penicillin, and 100 µg/mL streptomycin (B1217042) is commonly used.

-

Incubation: Cells are typically maintained at 37°C in a humidified atmosphere with 5% CO2.

2. Preparation and Application of N-Hexanoyldihydrosphingosine:

-

Stock Solution: Prepare a stock solution of C6-DHS in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.

-

Treatment: Add the C6-DHS stock solution directly to the cell culture medium to achieve the desired final concentrations. A vehicle control (medium with the solvent alone) should always be included in experiments.

The following diagram outlines a general workflow for cell culture and treatment.

Apoptosis Assays

1. Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry: This is a widely used method to detect and quantify apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Protocol:

-

Induce apoptosis by treating cells with C6-DHS for the desired time.

-

Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL[9].

-

Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15-20 minutes at room temperature in the dark[9].

-

Add 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

-

Data Interpretation:

-

Annexin V-negative and PI-negative: Live cells.

-

Annexin V-positive and PI-negative: Early apoptotic cells.

-

Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

-

2. Caspase Activity Assays: These assays measure the activity of key apoptotic enzymes.

-

Principle: Caspase activity can be measured using specific peptide substrates conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. Cleavage of the substrate by the active caspase releases the reporter, which can be quantified.

-

Protocol for Caspase-9 Activity (Colorimetric):

-

Lyse C6-DHS-treated and control cells in a chilled lysis buffer.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysates.

-

In a 96-well plate, add the cell lysate to a reaction buffer containing DTT.

-

Add the Caspase-9 substrate (e.g., LEHD-pNA) to each well[10].

-

Incubate at 37°C for 1-2 hours[10].

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Protocol for Caspase-3 Activity (Fluorometric):

-

Follow steps 1-3 as for the Caspase-9 assay.

-

In a 96-well plate, add the cell lysate to a reaction buffer.

-

Add the Caspase-3 substrate (e.g., DEVD-AMC).

-

Incubate at 37°C.

-

Measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Western Blot Analysis of Bcl-2 Family Proteins

-

Principle: Western blotting is used to detect and quantify the levels of specific proteins, such as Bax and Bcl-2, in cell lysates.

-

Protocol:

-

Lyse C6-DHS-treated and control cells and determine the protein concentration.

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for Bax and Bcl-2.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to determine the Bax/Bcl-2 ratio[1][2][3][4].

-

Mitochondrial Membrane Potential (ΔΨm) Assay

-

Principle: A decrease in the mitochondrial membrane potential is an early event in apoptosis. This can be detected using cationic fluorescent dyes like JC-1. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

-

Protocol:

-

Treat cells with C6-DHS.

-

Incubate the cells with the JC-1 reagent in a 37°C incubator.

-

Wash the cells with assay buffer.

-

Analyze the cells by flow cytometry or fluorescence microscopy, measuring both red and green fluorescence.

-

-

Data Interpretation: A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential and an induction of apoptosis.

Conclusion and Future Directions

N-Hexanoyldihydrosphingosine is a valuable tool for studying the mechanisms of apoptosis and holds potential as a therapeutic agent for cancer. Its ability to potently induce the intrinsic apoptotic pathway in various cancer cell lines makes it a subject of significant interest. Future research should focus on elucidating the precise upstream molecular targets of C6-DHS and further exploring its efficacy in combination with other chemotherapeutic agents to develop novel and more effective cancer therapies[11]. The detailed methodologies provided in this guide offer a solid foundation for researchers to design and execute rigorous studies in this promising area of cancer biology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Xanthohumol increases death receptor 5 expression and enhances apoptosis with the TNF-related apoptosis-inducing ligand in neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Modulation of Ceramide-Induced Apoptosis in Enteric Neurons by Aryl Hydrocarbon Receptor Signaling: Unveiling a New Pathway beyond ER Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kumc.edu [kumc.edu]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Exogenous cell-permeable C6 ceramide sensitizes multiple cancer cell lines to Doxorubicin-induced apoptosis by promoting AMPK activation and mTORC1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Hexanoyldihydrosphingosine and Ceramide Synthase Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the interaction between N-Hexanoyldihydrosphingosine (C6-DHS) and the family of ceramide synthase (CerS) enzymes. N-Hexanoyldihydrosphingosine, a synthetic, short-chain ceramide analog, is a valuable tool for studying the complex roles of ceramides (B1148491) in cellular signaling and metabolism. This document details the enzymatic pathways, quantitative data on enzyme kinetics and inhibition, experimental protocols for assessing CerS activity, and visual representations of the key processes involved.

Introduction to Ceramide Synthesis and the Role of Ceramide Synthases

Ceramides are central molecules in sphingolipid metabolism, acting as both structural components of cellular membranes and critical signaling molecules involved in processes such as apoptosis, cell cycle regulation, and inflammation.[1][2] The intracellular levels and species of ceramides are tightly regulated by a complex network of enzymes.

Ceramides can be generated through three primary pathways:

-

De Novo Synthesis: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, leading to the formation of dihydrosphingosine (sphinganine). Ceramide synthases then catalyze the N-acylation of dihydrosphingosine to form dihydroceramides, which are subsequently desaturated to produce ceramides.[3][4][5]

-

Sphingomyelin (B164518) Hydrolysis: Sphingomyelinases hydrolyze sphingomyelin in cell membranes to generate ceramide.

-

Salvage Pathway: This pathway involves the breakdown of complex sphingolipids back to sphingosine, which can then be re-acylated by ceramide synthases to form ceramide.[1][6]

The family of mammalian ceramide synthases comprises six isoforms (CerS1-6), each exhibiting a distinct specificity for fatty acyl-CoA substrates of varying chain lengths.[3][7] This specificity results in the production of a diverse range of ceramide species, each with potentially unique biological functions.

Interaction of N-Hexanoyldihydrosphingosine with Ceramide Synthases

N-Hexanoyldihydrosphingosine (C6-DHS) is a cell-permeable, short-chain ceramide analog. While direct and detailed kinetic data on the interaction of C6-DHS with each CerS isoform is not extensively documented, studies have shown that exogenous C6-ceramide can be metabolized by cells, leading to an increase in long-chain ceramides.[8] This process is understood to occur through the salvage pathway, where C6-ceramide is first deacylated to dihydrosphingosine, which then serves as a substrate for CerS enzymes to be re-acylated with endogenous long-chain fatty acyl-CoAs. This metabolic conversion is sensitive to fumonisin B1, a known inhibitor of ceramide synthases, confirming the involvement of these enzymes.[8]

Therefore, N-Hexanoyldihydrosphingosine primarily acts as a precursor for the cellular synthesis of endogenous ceramides via the action of ceramide synthases.

Quantitative Data on Ceramide Synthase Activity and Inhibition

The following tables summarize key quantitative data for ceramide synthase substrates and inhibitors. This information provides a comparative context for understanding the enzymatic activity of CerS isoforms.

Table 1: Michaelis-Menten Constants (Km) of Ceramide Synthases for Sphinganine (B43673)

| Ceramide Synthase Isoform | Km for Sphinganine (µM) |

| CerS2 | 4.8 |

| CerS3 | 1.7 |

| CerS4 | ~2 |

| CerS5 | Not specified |

| CerS6 | Not specified |

Data sourced from Lahiri et al. (2007) as cited in[3][9]. The Km values for sphinganine are remarkably similar across the isoforms, suggesting a conserved binding mechanism for the sphingoid base.

Table 2: Acyl-CoA Substrate Specificity of Ceramide Synthases

| Ceramide Synthase Isoform | Preferred Acyl-CoA Chain Lengths |

| CerS1 | C18:0 |

| CerS2 | C22:0, C24:0, C24:1 |

| CerS3 | C26:0 and longer |

| CerS4 | C18:0, C20:0, C22:0 |

| CerS5 | C16:0 |

| CerS6 | C14:0, C16:0 |

This table summarizes the known substrate specificities of the six mammalian ceramide synthase isoforms.[3][7]

Table 3: Inhibition Constants (IC50 and Ki) of Known Ceramide Synthase Inhibitors

| Inhibitor | Target Isoform(s) | IC50 (µM) | Ki (µM) | Inhibition Mechanism |

| Fumonisin B1 | All CerS | ~0.1 | Not specified | Competitive with both sphinganine and acyl-CoA |

| FTY720 (Fingolimod) | CerS2 | 6.4 | 2.15 | Competitive with dihydrosphingosine |

| FTY720 (Fingolimod) | CerS4 | Not specified | Not specified | Non-competitive with C18-CoA, Uncompetitive with sphinganine |

| P053 | CerS1 | Sub-micromolar | Not specified | Non-competitive with sphinganine and C18-CoA |

This table presents inhibitory constants for commonly used ceramide synthase inhibitors. The data is compiled from multiple sources.[4][7][10][11][12][13]

Experimental Protocols

In Vitro Ceramide Synthase Activity Assay (Fluorescent Method)

This protocol is adapted from established fluorescence-based assays for measuring ceramide synthase activity in cell or tissue homogenates.[14][15]

Materials:

-

Reaction Buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA.

-

Substrates:

-

NBD-sphinganine (fluorescent substrate)

-

Fatty acyl-CoA (e.g., C16:0-CoA, C18:0-CoA, C24:1-CoA, specific to the CerS isoform of interest)

-

-

Enzyme Source: Cell or tissue homogenates containing ceramide synthases.

-

Stop Solution: Chloroform:Methanol (1:2, v/v).

-

Internal Standard (for LC-MS/MS): C17:0 ceramide.

Procedure:

-

Prepare the reaction mixture by combining the reaction buffer with 10 µM NBD-sphinganine and 50 µM of the desired fatty acyl-CoA.

-

Add the cell or tissue homogenate (typically 25-100 µg of protein) to the reaction mixture to initiate the reaction.

-

Incubate the reaction at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the chloroform:methanol stop solution.

-

Extract the lipids from the reaction mixture.

-

Analyze the lipid extract to separate and quantify the NBD-ceramide product. This can be achieved using:

-

Thin-Layer Chromatography (TLC): Separate the lipids and visualize the fluorescent NBD-ceramide spot.

-

High-Performance Liquid Chromatography (HPLC): Separate and quantify the fluorescent product.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For more precise quantification, especially when using non-fluorescent substrates. Spike samples with an internal standard like C17:0 ceramide before extraction for accurate quantification.

-

Cell-Based Assay for Ceramide Metabolism

This protocol allows for the investigation of how exogenous N-Hexanoyldihydrosphingosine is metabolized within living cells.

Materials:

-

Cultured cells of interest.

-

Cell culture medium.

-

N-Hexanoyldihydrosphingosine (C6-DHS).

-

Fumonisin B1 (as a control inhibitor).

-

Reagents for lipid extraction (e.g., chloroform, methanol).

-

Instrumentation for lipid analysis (LC-MS/MS).

Procedure:

-

Plate cells and grow to the desired confluency.

-

Treat the cells with N-Hexanoyldihydrosphingosine at various concentrations and for different time points. Include a vehicle control.

-

For inhibitor studies, pre-incubate a set of cells with Fumonisin B1 before adding N-Hexanoyldihydrosphingosine.

-

After the incubation period, wash the cells with PBS and harvest them.

-

Extract the total lipids from the cell pellets.

-

Analyze the lipid extracts by LC-MS/MS to quantify the changes in the cellular lipidome, specifically focusing on the levels of different ceramide species (e.g., C16, C18, C24 ceramides).

-

Compare the ceramide profiles of treated cells to control cells to determine the metabolic fate of the exogenously added C6-DHS.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Overview of the major ceramide synthesis pathways in mammalian cells.

Caption: Proposed metabolic fate of exogenous N-Hexanoyldihydrosphingosine.

Caption: Workflow for a cell-based assay to study C6-DHS metabolism.

References

- 1. Selective knockdown of ceramide synthases reveals complex interregulation of sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A selective inhibitor of ceramide synthase 1 reveals a novel role in fat metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural basis of the mechanism and inhibition of a human ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FTY720 inhibits ceramide synthases and up-regulates dihydrosphingosine 1-phosphate formation in human lung endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ceramide synthase inhibition by fumonisins: a perfect storm of perturbed sphingolipid metabolism, signaling, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. FTY720 Inhibits Ceramide Synthases and Up-regulates Dihydrosphingosine 1-Phosphate Formation in Human Lung Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of N-Hexanoyldihydrosphingosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway of N-Hexanoyldihydrosphingosine (C6-dihydroceramide), a crucial sphingolipid intermediate. This document details the enzymatic synthesis, experimental protocols, and quantitative analysis relevant to researchers in sphingolipid metabolism and drug development.

Introduction

N-Hexanoyldihydrosphingosine is a species of dihydroceramide (B1258172) characterized by a dihydrosphingosine backbone N-acylated with a six-carbon fatty acid (hexanoic acid). Dihydroceramides are key intermediates in the de novo biosynthesis of ceramides (B1148491) and other complex sphingolipids.[1][2] Understanding the synthesis of specific dihydroceramide species like N-Hexanoyldihydrosphingosine is critical for investigating the roles of different acyl chain lengths in the biological functions of sphingolipids, which are implicated in various cellular processes including proliferation, apoptosis, and signaling.